1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol
Brand Name: Vulcanchem
CAS No.: 77887-91-3
VCID: VC17010168
InChI: InChI=1S/C13H26O7/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13/h13-14H,1-12H2
SMILES:
Molecular Formula: C13H26O7
Molecular Weight: 294.34 g/mol

1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

CAS No.: 77887-91-3

Cat. No.: VC17010168

Molecular Formula: C13H26O7

Molecular Weight: 294.34 g/mol

* For research use only. Not for human or veterinary use.

1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol - 77887-91-3

Specification

CAS No. 77887-91-3
Molecular Formula C13H26O7
Molecular Weight 294.34 g/mol
IUPAC Name 1,4,7,10,13,16-hexaoxacyclononadecan-18-ol
Standard InChI InChI=1S/C13H26O7/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13/h13-14H,1-12H2
Standard InChI Key KWDYSDBSDSEBEE-UHFFFAOYSA-N
Canonical SMILES C1COCCOCCOCC(COCCOCCO1)O

Introduction

Structural Characterization and Molecular Properties

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC13H26O7\text{C}_{13}\text{H}_{26}\text{O}_7
Molecular weight294.34 g/mol
Hydrogen bond donors1 (hydroxyl group)
Hydrogen bond acceptors7 (6 ethers + 1 hydroxyl)
Rotatable bonds0

Conformational Analysis

Synthesis and Derivatives

Structural Analogues

The compound’s structural relatives include smaller crown ethers like 1,4,7,10-tetraoxacyclotridecan-12-ol (CAS 77887-90-2) and larger variants such as 1,4,7,10,13-pentaoxacyclohexadecan-15-ol (CAS 77887-87-7) . These analogues differ in ring size and oxygen density, which influence their ion-binding selectivity.

Physicochemical Properties

Solubility and Stability

While experimental data on solubility are unavailable, the presence of multiple ether linkages and a polar hydroxyl group suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The compound is likely hygroscopic due to its hydroxyl group, necessitating anhydrous storage conditions.

Spectral Data

PubChem provides a computed mass spectrum with a predominant ion at m/z 294.1679 ([M+H]+\text{[M+H]}^+), consistent with its molecular weight . Nuclear magnetic resonance (NMR) and infrared (IR) spectra remain uncharacterized in public records.

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